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molecular formula C8H5Cl2NO3 B8239756 2-Carbamoyl-4,5-dichlorobenzoic Acid

2-Carbamoyl-4,5-dichlorobenzoic Acid

Cat. No. B8239756
M. Wt: 234.03 g/mol
InChI Key: XIBXXQZCKKWKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04900739

Procedure details

4,5-Dichlorophthalic acid, anhydride (20.0 g, 92.2 mmol) was dissolved in dry THF (400 mL) and cooled in an ice bath. Ammonia gas was then passed through this solution for 10 minutes to afford a precipitate. The THF was removed and water (400 mL) was added. This aqueous solution was brought to acidic pH with 10% aqueous HCl whereupon a precipitate appeared. This solid was collected, washed with water and dried in vacuo to provide the product (17.3 g, 80%) as a tan solid, m.p. 197°-201° C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][C:12]=1[Cl:13].[NH3:14]>C1COCC1>[C:9]([C:4]1[CH:3]=[C:2]([Cl:1])[C:12]([Cl:13])=[CH:11][C:5]=1[C:6]([OH:8])=[O:7])(=[O:10])[NH2:14]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C2C(C(=O)OC2=O)=CC1Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to afford a precipitate
CUSTOM
Type
CUSTOM
Details
The THF was removed
ADDITION
Type
ADDITION
Details
water (400 mL) was added
CUSTOM
Type
CUSTOM
Details
This solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C1=C(C(=O)O)C=C(C(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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